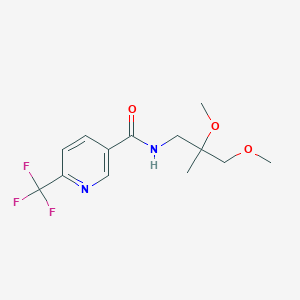
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H17F3N2O3 and its molecular weight is 306.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound notable for its unique molecular structure, which includes a pyridine ring with trifluoromethyl and carboxamide functional groups. This structural configuration enhances its lipophilicity and potential biological activity, making it a candidate for various pharmaceutical applications. The molecular formula of this compound is C_{12}H_{14}F_3N_2O_3, with a molecular weight of approximately 285.27 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and analgesic effects. The trifluoromethyl group is known to enhance binding affinity to biological targets, potentially leading to improved therapeutic efficacy. Studies have shown that such compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are critical in pain and inflammation management .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit COX enzymes, reducing the production of prostaglandins involved in inflammation.
- Receptor Modulation : It may interact with various receptors, modulating their activity to exert anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and binding affinity to target proteins. Comparative analysis with similar compounds highlights the unique contributions of its molecular structure:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(Trifluoromethyl)pyridine-3-carboxylic acid | Pyridine ring with carboxylic acid | Lacks dimethoxy substitution |
| N-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carboxamide | Pyridine ring with phenyl substitution | Different aromatic substituent |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study investigated the anti-inflammatory properties of several pyridine derivatives, including this compound. The results indicated significant inhibition of PGE2-induced TNFα reduction in human whole blood assays, suggesting strong anti-inflammatory potential .
- Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds revealed favorable absorption and distribution characteristics, which could be beneficial for therapeutic applications .
- Comparative Efficacy : In vivo studies comparing this compound to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac showed comparable efficacy in pain models, reinforcing its potential as an alternative therapeutic agent .
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(21-3,8-20-2)7-18-11(19)9-4-5-10(17-6-9)13(14,15)16/h4-6H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPIMEWOTUNLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














